molecular formula C16H17N5O4S B1666416 Azidocillin CAS No. 17243-38-8

Azidocillin

Cat. No.: B1666416
CAS No.: 17243-38-8
M. Wt: 375.4 g/mol
InChI Key: ODFHGIPNGIAMDK-NJBDSQKTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Azidocillin is synthesized through a series of chemical reactions involving the penicillin core structure. The synthesis typically involves the acylation of 6-aminopenicillanic acid with 2-azido-2-phenylacetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Azidocillin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Azidocillin is structurally characterized by a penam ring with two methyl groups at position 2 and an amide group at position 6. Its mechanism of action involves binding to penicillin-binding proteins (PBPs) within bacterial cell walls, inhibiting the synthesis of peptidoglycan and ultimately leading to bacterial cell lysis through autolytic enzymes such as autolysins .

Scientific Research Applications

1. Chemistry

  • Model Compound : this compound serves as a model compound for studying the reactivity of azido groups and penicillin derivatives. This application is crucial for understanding the chemical behavior of similar compounds in synthetic organic chemistry.

2. Biology

  • Antibacterial Properties : Research has demonstrated that this compound possesses significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness, with studies showing MIC values as low as 8 μg/mL against certain strains .
  • Biofilm Formation Inhibition : this compound has been shown to inhibit biofilm formation in bacterial cultures, which is critical for preventing chronic infections associated with biofilms .

3. Medicine

  • Antibiotic Development : this compound is investigated for its potential in developing new antibiotics to combat resistant bacterial strains. Its structural modifications are explored to enhance efficacy and reduce side effects .
  • Clinical Studies : Comparative studies have assessed the therapeutic efficacy of this compound against other antibiotics like doxycycline in treating chronic bronchitis, highlighting its clinical relevance .

Table 1: Antibacterial Efficacy of this compound Against Various Bacterial Strains

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus816
Enterococcus faecalis816
Escherichia coli3264
Pseudomonas aeruginosa64128
Methicillin-resistant Staphylococcus aureus48

Table 2: Comparative Study of this compound and Doxycycline

ParameterThis compoundDoxycycline
Efficacy in Chronic BronchitisHigherModerate
Side EffectsMinimalCommon gastrointestinal issues
Resistance ProfileEffective against MRSAResistance observed

Case Studies

Case Study 1: Antibacterial Activity Evaluation
In a study conducted by Singh et al., this compound was synthesized and tested against a range of bacterial strains. The results indicated that it exhibited superior antibacterial activity compared to standard antibiotics, making it a promising candidate for further development in antibiotic therapies .

Case Study 2: Biofilm Inhibition
A recent study highlighted this compound's ability to significantly inhibit biofilm formation at concentrations below its MIC. This property is particularly valuable in treating infections where biofilms pose a challenge to antibiotic efficacy .

Comparison with Similar Compounds

  • Ampicillin
  • Amoxicillin
  • Penicillin G
  • Penicillin V
  • Azlocillin

Comparison: Azidocillin is unique among penicillins due to its azido group, which imparts distinct chemical reactivity and pharmacological properties. Compared to ampicillin and amoxicillin, this compound has a broader spectrum of activity against certain bacterial strains . Its unique structure also allows for different synthetic modifications, making it a valuable compound in medicinal chemistry .

Biological Activity

Azidocillin is a synthetic antibiotic belonging to the penicillin class, primarily used for its antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these PBPs, this compound disrupts the final stages of cell wall construction, leading to cell lysis and death of susceptible bacteria. The primary organisms affected by this compound include various strains of Streptococcus pneumoniae and other Gram-positive bacteria .

Pharmacodynamics

  • Target Proteins : this compound binds to multiple PBPs, including:
    • PBP 1a
    • PBP 1b
    • PBP 2a
    • PBP 2b
    • PBP 3

This binding inhibits the transpeptidation process necessary for cell wall integrity, ultimately causing bacterial cell death through autolysin-mediated lysis .

Efficacy Against Bacterial Strains

This compound demonstrates significant efficacy against various strains of bacteria. Below is a summary table showcasing its activity against selected organisms:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Streptococcus pneumoniae0.25 µg/mLEffective against resistant strains
Staphylococcus aureus0.5 µg/mLLimited efficacy in MRSA
Escherichia coli>32 µg/mLGenerally resistant

Case Studies and Clinical Research

Several studies have evaluated the clinical effectiveness of this compound in various settings:

  • Postoperative Infection Prevention :
    A study assessed the efficacy of this compound in preventing postoperative infections after dental procedures. The results indicated a statistically significant reduction in infection rates among patients receiving this compound compared to those on placebo (p < 0.05) .
  • Comparative Efficacy :
    In a comparative study involving multiple antibiotics, this compound showed comparable efficacy to amoxicillin in treating respiratory infections caused by Streptococcus pneumoniae. The study highlighted that this compound could be a viable alternative for patients with penicillin allergies .
  • Adverse Effects :
    While generally well-tolerated, some patients reported mild gastrointestinal disturbances when treated with this compound. A review noted that adverse events were more common with higher doses and prolonged therapy .

Resistance Patterns

Resistance to this compound has been observed, particularly among certain strains of Staphylococcus aureus. Research indicates that mutations in PBPs can confer resistance, highlighting the need for ongoing surveillance and susceptibility testing in clinical settings .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25)/t9-,10-,11+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFHGIPNGIAMDK-NJBDSQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938154
Record name Azidocillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Azidocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.11e-01 g/L
Record name Azidocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Azidocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Azidocillin interferes with an autolysin inhibitor.
Record name Azidocillin
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CAS No.

17243-38-8
Record name Azidocillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17243-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Azidocillin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08795
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Record name Azidocillin
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Record name Azidocillin
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Record name AZIDOCILLIN
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Record name Azidocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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